2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
BenchChem offers high-quality 2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[7-(furan-2-ylmethyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O5S/c25-15(22-17-19-8-20-23-17)7-30-18-21-12-5-14-13(28-9-29-14)4-11(12)16(26)24(18)6-10-2-1-3-27-10/h1-5,8H,6-7,9H2,(H2,19,20,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDRIRAOVUUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC(=O)NC4=NC=NN4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS Number: 1116071-28-3) is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₆O₅S |
| Molecular Weight | 426.4 g/mol |
| CAS Number | 1116071-28-3 |
The structure of the compound features a quinazoline core with various functional groups that contribute to its biological activity. The presence of the furan moiety and triazole ring are particularly significant in enhancing its pharmacological properties.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activities. The compound under review has been evaluated for its potential against various cancer cell lines, particularly breast cancer.
Case Study: Anticancer Activity
In a study published in PMC, quinazoline derivatives were synthesized and tested for cytotoxicity using the MTT assay against MCF-7 breast cancer cells. The results indicated that the compound demonstrated a notable inhibition of cell proliferation, with an IC50 value significantly lower than that of the control group .
Antimicrobial Effects
Quinazoline derivatives are also known for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens.
Research Findings
A study exploring the antimicrobial activity of similar quinazoline compounds revealed that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Additional Pharmacological Activities
Beyond anticancer and antimicrobial effects, there are indications that this compound may exhibit other biological activities:
- Antifungal Activity : Preliminary data suggest effectiveness against certain fungal strains.
- Anti-inflammatory Effects : Quinazoline derivatives have shown promise in reducing inflammation in various models.
The biological activity of 2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is thought to be mediated through multiple pathways:
- Inhibition of Kinase Activity : Quinazolines often act as kinase inhibitors, which are crucial in cancer cell signaling.
- Interference with DNA Synthesis : Some studies suggest that these compounds may interact with DNA or inhibit enzymes involved in DNA replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
